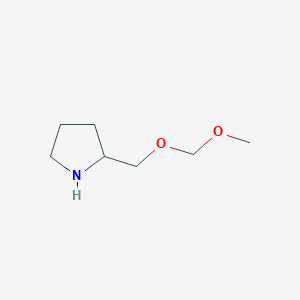

2-Methoxymethoxymethylpyrrolidine

Description

2-Methoxymethoxymethylpyrrolidine is a pyrrolidine derivative featuring a methoxymethoxymethyl group (-CH2-O-CH2-O-CH3) at the 2-position of the saturated five-membered ring. Pyrrolidine derivatives are widely studied for their versatility in asymmetric synthesis, medicinal chemistry, and as chiral auxiliaries due to their structural rigidity and stereochemical properties . The methoxymethoxymethyl substituent may enhance solubility compared to simpler alkoxy groups, making it advantageous in pharmaceutical formulations.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-(methoxymethoxymethyl)pyrrolidine |

InChI |

InChI=1S/C7H15NO2/c1-9-6-10-5-7-3-2-4-8-7/h7-8H,2-6H2,1H3 |

InChI Key |

DUIITDAJVYZQBP-UHFFFAOYSA-N |

Canonical SMILES |

COCOCC1CCCN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methoxymethoxymethylpyrrolidine with structurally related pyrrolidine and heterocyclic derivatives:

Key Observations:

- Substituent Effects : The methoxymethoxymethyl group in the target compound introduces additional oxygen atoms compared to methoxymethyl analogs (e.g., 2-(Methoxymethyl)pyrrolidine), likely increasing polarity and aqueous solubility. This contrasts with N-methylated derivatives (e.g., 2-(Methoxymethyl)-1-methylpyrrolidine), where lipophilicity is enhanced .

- Heterocyclic Core : Pyrrolidine derivatives exhibit greater basicity and conformational flexibility compared to aromatic heterocycles like pyridine (e.g., 2-Methoxypyridine ), influencing their reactivity and interactions in biological systems.

- Pharmacological Potential: Aryl-substituted pyrrolidines (e.g., 2-(2-Methoxyphenyl)pyrrolidine) often display significant bioactivity, whereas alkoxy-substituted variants may prioritize synthetic utility or solubility .

Preparation Methods

Direct Methoxymethyl Protection of Pyrrolidin-2-ylmethanol

The most straightforward method involves protecting the hydroxyl group of pyrrolidin-2-ylmethanol using chloromethyl methyl ether (MOMCl) under basic conditions. This method is adapted from large-scale pharmaceutical syntheses described in patent literature.

Reaction Conditions and Optimization

-

Substrate : Pyrrolidin-2-ylmethanol (commercially available or synthesized via reduction of pyrrolidin-2-ylcarboxylic acid esters).

-

Reagents :

-

Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

The reaction proceeds via nucleophilic substitution, where the base deprotonates the hydroxyl group, enabling attack on MOMCl. Excess base ensures complete conversion, while controlled temperature minimizes side reactions such as over-alkylation.

Yield and Purification :

Reductive Alkylation Strategies

Asymmetric reductive alkylation, as reported in the synthesis of vibralactone precursors, offers a stereoselective route to this compound. This method employs Birch reduction conditions to generate a cyclohexadiene intermediate, which is subsequently functionalized.

Key Steps:

-

Birch Reduction :

-

Hydrolysis and Functionalization :

Advantages :

Limitations :

-

Requires cryogenic conditions and specialized equipment.

Industrial-Scale Synthesis and Process Optimization

Patent US20040142930A1 highlights a scalable preparation of this compound, emphasizing cost-effective solvents and catalytic methods.

Catalytic Reductive Amination

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : Hydrogen gas (1–3 atm) in isopropanol at 50–80°C.

-

Substrate : Pyrrolidin-2-ylmethanol derivatives pre-functionalized with MOM groups.

Key Metrics :

Solvent and Reagent Recovery

-

Solvent Recycling : Dichloromethane and THF are recovered via distillation, reducing waste.

-

Base Neutralization : Triethylamine hydrochloride byproducts are filtered and repurposed.

Comparative Analysis of Methodologies

| Method | Yield | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Direct MOM Protection | 65–85% | Not applicable | High | Low |

| Reductive Alkylation | 45–60% | >95% de | Moderate | High |

| Catalytic Amination | 70–90% | Moderate | High | Moderate |

Trade-offs :

-

Direct protection is preferred for simplicity and yield but lacks stereochemical control.

-

Reductive alkylation enables asymmetric synthesis but is resource-intensive.

Mechanistic Insights and Side Reactions

Competing Pathways in MOM Protection

Q & A

Q. What are the recommended safety protocols when handling 2-Methoxymethoxymethylpyrrolidine in laboratory settings?

Researchers must wear full PPE (protective goggles, gloves, lab coats) and use fume hoods or glove boxes to avoid inhalation or skin contact. Post-experiment waste should be segregated and disposed via certified chemical disposal services to mitigate environmental risks. For structurally similar pyrrolidine derivatives, stringent protocols like H313 (skin contact hazards) and H333 (inhalation risks) are emphasized, with emergency measures including thorough rinsing and medical consultation .

Q. What established synthetic routes are available for this compound, and what are their critical parameters?

A common approach involves nucleophilic substitution on chloropyrrolidine precursors using methoxymethoxide ions. Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions and ensuring anhydrous conditions to prevent hydrolysis. Catalysts like sodium methoxide (used in analogous methoxylation reactions) can enhance efficiency. Reaction progress should be monitored via TLC or GC-MS .

Q. How should researchers employ spectroscopic techniques to confirm the structure of this compound?

Combine ¹H/¹³C NMR and IR spectroscopy. In NMR, methoxymethyl protons appear as singlets at δ 3.3–3.5 ppm, while pyrrolidine ring protons resonate between δ 1.5–2.5 ppm. IR spectra should show C-O-C stretches near 1100 cm⁻¹. Cross-referencing with NIST databases (e.g., Standard Reference Database 69) is critical for validation .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Optimize intermediate purity using column chromatography or recrystallization. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reagent interaction. Adjust stoichiometry of methoxymethylating agents to 1.2 equivalents and monitor reaction kinetics via in-situ FTIR or HPLC .

Q. How can contradictory spectral data be resolved when characterizing novel derivatives of this compound?

Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Apply 2D NMR techniques (e.g., COSY, HSQC) to resolve signal overlap. For ambiguous functional group assignments, compare experimental IR data with density functional theory (DFT) simulations .

Q. What mechanistic insights guide the regioselective functionalization of this compound in electrophilic reactions?

The electron-donating methoxymethyl group directs electrophiles to the para position on the pyrrolidine ring. Solvent polarity (e.g., DMF vs. THF) influences transition-state stabilization. Conduct kinetic studies under varying temperatures to determine activation energy and validate proposed mechanisms via isotopic labeling .

Methodological Considerations

- Data Validation : Cross-check experimental results with NIST Chemistry WebBook entries for spectral benchmarks .

- Safety Compliance : Adhere to OSHA HCS guidelines for hazardous waste management and emergency response protocols .

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously to ensure reproducibility across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.